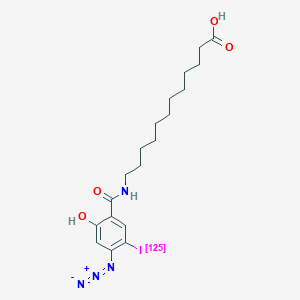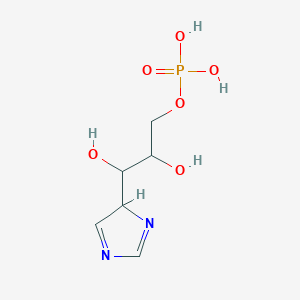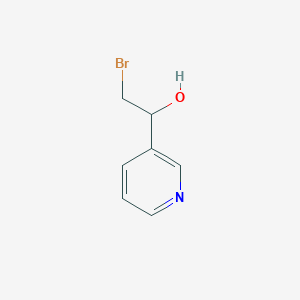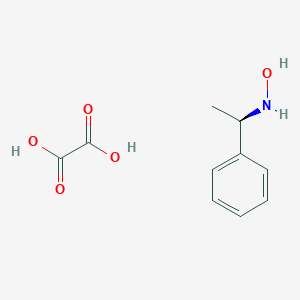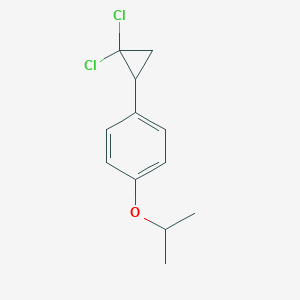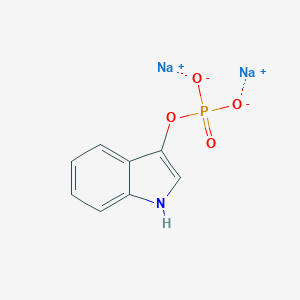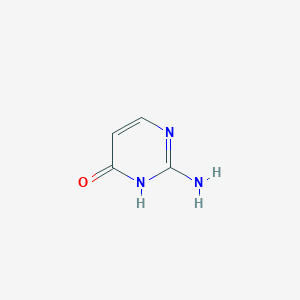
1,2,4-Triethylbenzene
概要
説明
Synthesis Analysis
The synthesis of 1,2,4-Triethylbenzene involves strategic chemical reactions that introduce ethyl groups to the benzene ring. Wallace et al. (2005) describe a synthetic procedure starting from benzene, through a series of steps leading to the preparation of 1,3,5-tris(aminomethyl)-2,4,6-triethylbenzene, showcasing the versatility of this molecule as a scaffold for molecular receptors (Wallace et al., 2005). This synthesis highlights the compound's utility in constructing complex molecular structures.
Molecular Structure Analysis
Molecular structure analysis of 1,2,4-Triethylbenzene and related derivatives reveals insights into their geometric configurations and electronic properties. The crystal structure of related compounds, as studied by Hardy et al. (1997) and others, often showcases planar layers, hexagonal pseudo-symmetry, and specific bond angles and lengths, indicating a degree of symmetry and structural rigidity within these molecules (Hardy et al., 1997).
Chemical Reactions and Properties
1,2,4-Triethylbenzene undergoes various chemical reactions, highlighting its reactivity and the influence of its ethyl substituents on its chemical behavior. For instance, the transformation of bromo and chloro derivatives of triethylbenzene into aminomethyl versions underscores its reactivity and potential for further functionalization (Wallace et al., 2005).
Physical Properties Analysis
The physical properties of 1,2,4-Triethylbenzene, including its crystalline structure, melting and boiling points, and solubility, are closely tied to its molecular structure. The packing of molecules in the solid state, as described in various crystallographic studies, is influenced by van der Waals and weak C-H···π interactions, which also affect its melting and boiling points (Samy & Alexander, 2012).
科学的研究の応用
Catalysis and Nanoparticle Synthesis : It is used in the generation of Ag(I) coordination polymers and silver metallogels, which can catalyze the reduction of 4-nitrophenolate to 4-aminophenolate (Mithun Paul, Koushik Sarkar, & P. Dastidar, 2015).
Synthesis of Hydrocarbons : Involved in the synthesis of hydrocarbons capable of diyl formation (G. Wittig, 1980).
Liquid Scintillation Counting Solutions : Acts as a solvent in these solutions and is detectable in serum following exposure (E. Kenndler, C. Schwer, & J. Huber, 1989).
Photochemical Hydrogen Evolution : 1,2,4-triferrocenylbenzene functions as a photocatalyst for this process under visible light (T. Akiyama et al., 1986).
Antibacterial Metal-Organic Frameworks : The derivative 1,4-bis(1,2,4-triazol-1-ylmethyl)-2,3,5,6-tetrafluorobenzene (Fbtz) is used to build metal-organic frameworks with antibacterial properties (Zhihui Zhang et al., 2014).
External Surface Catalytic Modifications : The transformation of 1,2,4-trimethylbenzene can monitor modifications in HZSM-5 catalysts (H. Röger, K. P. Möller, & C. O'connor, 1997).
Anion Transport Research : Tris-N-arylthioureas derived from 1,2,4-triethylbenzene are effective anion carriers, potentially serving as standards in this field (H. Valkenier et al., 2015).
Molecular Scaffold for Receptors : 1,3,5-tris(aminomethyl)-2,4,6-triethylbenzene serves as a versatile scaffold in molecular receptor development (K. Wallace et al., 2005).
Neuropathy Studies in Rats : Oral administration of 1,2,4-TEB has been shown to affect motor and sensory conduction velocities in rats (F. Gagnaire, B. Marignac, & J. de Ceaurriz, 1993).
Assessing Biodegradation in Aquifers : Used as a tracer in anaerobic contaminated aquifers for BTEX biodegradation studies (T. Fichtner, A. Fischer, & C. Dornack, 2019).
Organocatalysis : Catalyzes Michael addition reactions with high stereoselectivity (J. N. Moorthy & S. Saha, 2010).
Building Blocks for Ligands and Polymers : Derivatives have been used for creating ligands, polymers, and supramolecular architectures due to their cooperative conformational networks (K. Kilway & J. Siegel, 2001).
Supramolecular Systems : Used in the design of host molecules and building blocks for macrocycles or self-assembled systems (G. Hennrich & E. Anslyn, 2002).
Chemical Sensing : A 1,3,5-substituted derivative was developed for the ratiometric and simultaneous estimation of Fe3+ and Cu2+ ions (D. Lee, Narinder Singh, & D. Jang, 2011).
Study of Microwave Spectrum and Dipole Moment : Investigated for its dense microwave spectrum and various spectroscopic constants (S. Doraiswamy & S. Sharma, 1978).
Scaffolding in Supramolecular Chemistry : The effect of 1,3,5-triethylbenzene scaffolds on the preorganization of binding elements in supramolecular hosts has been analyzed (Xing Wang & F. Hof, 2012).
Catalyst Selectivity Studies : Used to understand the selectivity of the HZSM-5 catalyst at lower conversion levels (H. Röger, K. P. Möller, & C. O'connor, 1998).
Selective Sensing of Iodide : A 1,3,5-substituted triethylbenzene sensor demonstrated selectivity for iodide, with its properties analyzed through UV-vis absorption and fluorescence spectroscopy (D. Lee, Narinder Singh, Min Joung Kim, & D. Jang, 2011).
Decay Dynamics in Photoexcitation : The decay dynamics of 1,2,4-trimethylbenzene have been investigated using time-resolved photoelectron imaging and mass spectroscopy (Zhiming Liu et al., 2015).
Characterization of Isolated Derivatives : 1,2,4-Triferrocenylbenzene was isolated and characterized, showcasing different properties based on isomeric variations (S. Fiorentini et al., 2006).
Safety And Hazards
将来の方向性
There are ongoing studies on the atmospheric oxidation mechanism of 1,2,4-trimethylbenzene3. These studies are important for understanding the environmental impact of this compound.
Please note that this information is based on the available resources and might not be up-to-date. Always refer to the most recent and reliable sources for chemical information.
特性
IUPAC Name |
1,2,4-triethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18/c1-4-10-7-8-11(5-2)12(6-3)9-10/h7-9H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNLWIOJSURYFIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)CC)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9075034 | |
| Record name | 1,2,4-Triethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9075034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,4-Triethylbenzene | |
CAS RN |
877-44-1 | |
| Record name | 1,2,4-Triethylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=877-44-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,4-Triethylbenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000877441 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,4-Triethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9075034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,4-triethylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.720 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,2,4-TRIETHYLBENZENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V9XQ8U6QVK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


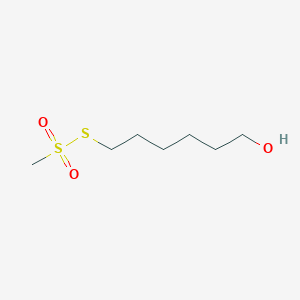

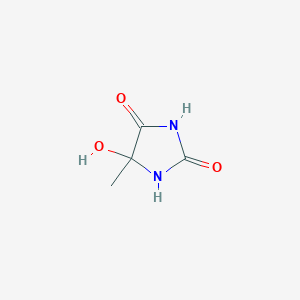
![9-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole](/img/structure/B43819.png)

